molecular formula C23H17ClN4O B11228109 7-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228109
M. Wt: 400.9 g/mol
InChI Key: WXKONZQFLGIMTK-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

7-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

What sets 7-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H17ClN4O/c24-17-8-4-9-18(12-17)28-14-20(16-6-2-1-3-7-16)21-22(26-15-27-23(21)28)25-13-19-10-5-11-29-19/h1-12,14-15H,13H2,(H,25,26,27)

InChI Key

WXKONZQFLGIMTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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